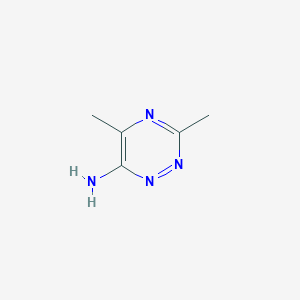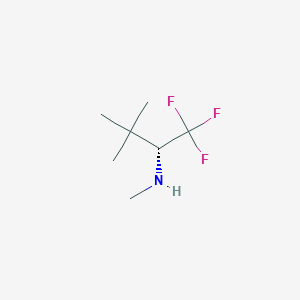
(R)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the alkylation of a suitable amine precursor with a trifluoromethyl-containing alkyl halide under basic conditions. The reaction is often carried out in the presence of a chiral ligand to induce the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of ®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced separation techniques, such as chromatography, ensures the purity and enantiomeric excess of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.
Applications De Recherche Scientifique
®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of ®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine: The enantiomer of the compound with different stereochemistry.
N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine: Without the chiral center.
N-Methyl-2,2-dimethyl-propylamine: Lacks the trifluoromethyl group.
Uniqueness
®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These features make it valuable in applications requiring specific stereochemistry and enhanced lipophilicity.
Propriétés
Formule moléculaire |
C7H14F3N |
|---|---|
Poids moléculaire |
169.19 g/mol |
Nom IUPAC |
(2R)-1,1,1-trifluoro-N,3,3-trimethylbutan-2-amine |
InChI |
InChI=1S/C7H14F3N/c1-6(2,3)5(11-4)7(8,9)10/h5,11H,1-4H3/t5-/m1/s1 |
Clé InChI |
MKMGTKSLFCQGBE-RXMQYKEDSA-N |
SMILES isomérique |
CC(C)(C)[C@H](C(F)(F)F)NC |
SMILES canonique |
CC(C)(C)C(C(F)(F)F)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





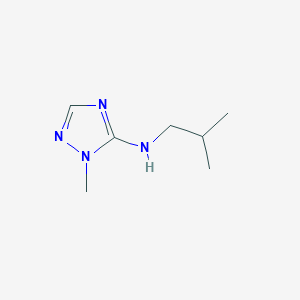



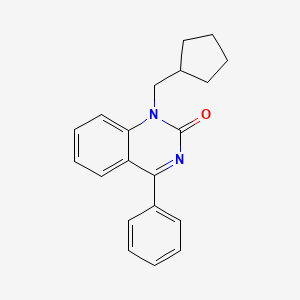
![2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101388.png)
![4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)methyl)piperazin-1-amine](/img/structure/B13101395.png)
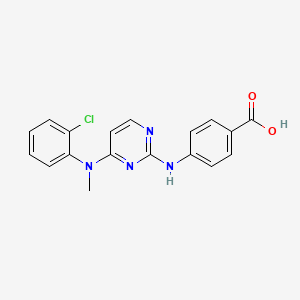
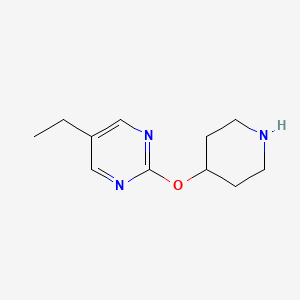
![Tri([5,5'-biquinolin]-8-yl)amine](/img/structure/B13101415.png)
